Granulatin

Description

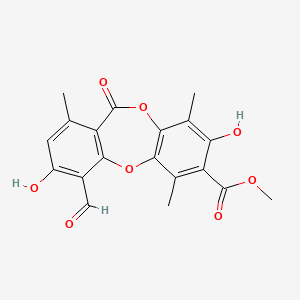

Structure

2D Structure

3D Structure

Properties

CAS No. |

69306-81-6 |

|---|---|

Molecular Formula |

C19H16O8 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

methyl 10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |

InChI |

InChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3 |

InChI Key |

HTAATVDZOHXHBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Granulatin

Extraction Techniques from Biological Matrices

The initial step in isolating Granulatin involves its extraction from the fungal material of Piptoporus australiensis. The selection of an appropriate extraction solvent and method is critical to ensure the efficient release of the target compound from the cellular matrix while minimizing the co-extraction of impurities.

Given the polar nature of ellagitannins like this compound, polar solvents are typically employed for extraction. A common approach involves the use of aqueous-organic solvent mixtures. The process generally begins with the collection and drying of the fungal fruiting bodies to halt enzymatic degradation and remove water, which could interfere with the extraction process. The dried material is then ground into a fine powder to increase the surface area available for solvent penetration.

A widely utilized method for the extraction of ellagitannins is maceration or solvent extraction with mixtures of water and organic solvents such as methanol (B129727) or acetone (B3395972). For instance, a methanol-water or acetone-water mixture can be used to soak the powdered fungal material for an extended period, often with agitation, to facilitate the diffusion of this compound into the solvent. The ratio of the organic solvent to water is a critical parameter that needs to be optimized to maximize the yield of this compound while minimizing the extraction of undesired compounds.

Ultrasound-assisted extraction (UAE) is another effective technique that can be employed. This method uses the energy of ultrasonic waves to create cavitation in the solvent, leading to the disruption of fungal cell walls and enhanced mass transfer of this compound into the extraction solvent. UAE often results in higher extraction efficiency in a shorter period compared to conventional maceration.

After the extraction process, the solid fungal residue is separated from the liquid extract, typically by filtration or centrifugation. The resulting crude extract contains this compound along with a complex mixture of other fungal metabolites, including other polyphenols, polysaccharides, and proteins.

Table 1: Comparison of Extraction Solvents for Ellagitannins

| Solvent System | Advantages | Disadvantages |

|---|---|---|

| Water | Non-toxic, inexpensive | May extract a high amount of water-soluble impurities like polysaccharides |

| Methanol/Water | Good solubilizing power for polar compounds | Methanol is toxic |

| Acetone/Water | Efficient for a wide range of polyphenols | Acetone can be reactive with some compounds |

| Ethanol/Water | Less toxic than methanol, effective for polyphenols | Can co-extract chlorophyll (B73375) and other pigments |

Chromatographic Separation Strategies for this compound

Following extraction, the crude extract undergoes a series of chromatographic steps to separate this compound from the complex mixture of co-extracted compounds. Chromatography is a powerful separation technique based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography Approaches

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Various stationary phases can be employed, with the choice depending on the properties of this compound and the impurities to be removed.

A common strategy for the purification of ellagitannins involves the use of solid-phase extraction (SPE) with adsorbent resins. Resins like Amberlite XAD-16 are often used for the initial cleanup of the aqueous extract. The crude extract is passed through a column packed with the resin. The non-polar nature of the resin allows it to adsorb the polyphenolic compounds, including this compound, while more polar impurities like sugars and salts are washed away with water. Subsequently, the adsorbed compounds are eluted with a more organic solvent, such as methanol or ethanol, yielding a tannin-enriched fraction.

Another widely used stationary phase for the separation of tannins is Sephadex LH-20 . This is a size-exclusion and adsorption chromatography medium that separates compounds based on their molecular size and polarity. When the tannin-enriched fraction is applied to a Sephadex LH-20 column, this compound and other ellagitannins are retained on the column through hydrogen bonding interactions with the stationary phase. Elution is typically carried out with a solvent gradient, starting with a less polar solvent and gradually increasing the polarity, for example, with ethanol-water mixtures. This allows for the separation of different classes of polyphenols.

High-Performance Liquid Chromatography (HPLC) Techniques

For fine purification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers high resolution and efficiency, allowing for the separation of structurally similar compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of ellagitannins. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups.

The separation is achieved by running a solvent gradient, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This causes the compounds to elute from the column in order of increasing hydrophobicity. This compound, being a polar molecule, will elute at a specific retention time under defined chromatographic conditions, allowing for its collection as a purified fraction.

Table 2: Typical RP-HPLC Conditions for Ellagitannin Purification

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 50% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of the purification process and to determine the purity of the isolated fractions. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate.

A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For ellagitannins like this compound, a typical mobile phase for TLC on silica gel plates might consist of a mixture of solvents such as toluene, ethyl acetate, and formic acid. After development, the separated compounds can be visualized under UV light or by spraying with a suitable chromogenic reagent, such as ferric chloride, which gives a characteristic color with phenolic compounds. The purity of a sample can be assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes by comparing it with a standard.

Advanced Purification Protocols for High-Purity this compound

To obtain this compound of very high purity, a combination of the aforementioned chromatographic techniques is often necessary. An advanced purification protocol might involve an initial fractionation of the crude extract using column chromatography with an adsorbent resin like Amberlite XAD-16, followed by further separation on a Sephadex LH-20 column.

The fractions containing this compound, as identified by TLC or analytical HPLC, are then pooled and subjected to preparative HPLC. Preparative HPLC utilizes larger columns and higher sample loads compared to analytical HPLC, allowing for the isolation of milligram to gram quantities of the pure compound. The fractions collected from the preparative HPLC are then analyzed for purity, and those meeting the desired purity level are combined.

Finally, the solvent is removed from the purified fraction, typically by rotary evaporation under reduced pressure, to yield pure this compound as a solid. The identity and purity of the final product are confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation of Granulatin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and arrangement of atoms within a molecule. libretexts.orgintertek.comnih.gov It provides detailed information about the chemical environment of individual nuclei, particularly hydrogen (¹H) and carbon (¹³C). intertek.com

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in the structural analysis of compounds like Granulatin. The ¹H NMR spectrum reveals the different types of protons present in the molecule, their relative numbers (integrals), and their coupling interactions with neighboring protons (splitting patterns). Chemical shifts in the ¹H NMR spectrum provide information about the electronic environment of protons, indicating the presence of various functional groups and structural features. For instance, signals in the aromatic region suggest the presence of aromatic rings, while signals in the upfield region correspond to aliphatic protons. libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each distinct carbon atom typically gives rise to a separate signal. The chemical shifts of these signals are indicative of the hybridization state of the carbon atom and the nature of attached atoms or functional groups. For example, carbonyl carbons appear in a characteristic downfield region, while aliphatic carbons resonate further upfield. mit.edu The combination of ¹H and ¹³C NMR data allows for the identification of different proton and carbon environments within the this compound molecule. nih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for establishing correlations between nuclei and thus mapping the connectivity within a molecule. libretexts.org

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps in identifying spin systems and establishing direct proton-proton connectivities within the this compound structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). This experiment is invaluable for assigning proton signals to their corresponding carbon signals and identifying CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons separated by two or more bonds (typically two, three, or four bonds). These long-range correlations are particularly useful for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of functional groups relative to the carbon framework.

By analyzing the cross-peaks in COSY, HSQC, and HMBC spectra, researchers can piece together the carbon-carbon and carbon-heteroatom connectivity, leading to the complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which is essential for determining the molecular formula and gaining insights into structural subunits. intertek.comsavemyexams.com

The molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) in the mass spectrum corresponds to the intact molecule, providing its molecular weight. savemyexams.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the precise determination of the elemental composition and thus the molecular formula of this compound (C24H20O8). rsc.orgontosight.airesearchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. When the molecular ion is subjected to electron ionization or other fragmentation methods, it breaks down into smaller, charged fragments. msu.edulibretexts.orgwikipedia.org The masses of these fragments and their relative abundances can be correlated with possible substructures within the molecule. Analyzing the fragmentation pathways helps in confirming the presence of specific functional groups and the arrangement of atoms. researchgate.netlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying the presence of specific functional groups and conjugated systems within the this compound molecule. mit.edudrawellanalytical.comslideshare.netsathyabama.ac.in

IR spectroscopy measures the vibrations of chemical bonds when exposed to infrared radiation. drawellanalytical.comslideshare.net Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. drawellanalytical.comslideshare.net Analysis of the IR spectrum of this compound can reveal the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O, likely from the formyl and ester groups), and aromatic C=C stretching vibrations. drawellanalytical.comresearchgate.net These peaks provide direct evidence for the presence of these groups in the molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. slideshare.netethz.chazooptics.com Absorption in the UV-Vis region is typically associated with electronic transitions in molecules containing chromophores, such as conjugated double bonds or aromatic rings. ethz.chazooptics.com The UV-Vis spectrum of this compound can provide information about the extent of conjugation within its structure, particularly the presence of the dibenzo[b,e] nih.govresearchgate.netdioxepine core and the formyl substituent conjugated with the aromatic system. rsc.orgontosight.ai The wavelength of maximum absorbance (λmax) and the intensity of the absorption band are characteristic of the chromophoric system present. azooptics.com

Advanced Spectroscopic Methods and Computational Approaches in this compound Structure Determination

In addition to the fundamental spectroscopic techniques, advanced methods and computational approaches can play a significant role in confirming and refining the structure of complex natural products like this compound.

Techniques such as X-ray crystallography, if suitable crystals can be obtained, can provide a definitive three-dimensional structure at atomic resolution. However, obtaining single crystals of sufficient quality can be challenging for many natural products.

Solid-state NMR spectroscopy can be applied to study the structure of this compound in its solid form, providing complementary information to solution-state NMR, particularly regarding crystal packing and solid-state conformations. researchgate.netrsc.org

Computational chemistry methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental spectroscopic data. rsc.orgrsc.org DFT calculations can predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, vibrational frequencies (for IR), and electronic transitions (for UV-Vis), based on a proposed molecular structure. rsc.orgmpg.deillinois.edu Comparing the calculated spectroscopic parameters with the experimental data provides a powerful method for validating a proposed structure or distinguishing between possible isomers. rsc.org Computational methods can also be used for conformational analysis to understand the preferred three-dimensional arrangement of the this compound molecule.

The combined application of these spectroscopic techniques and computational methods allows for a comprehensive and accurate determination of the complex molecular structure of this compound.

Biosynthetic Pathways of Granulatin

Identification of Precursors and Intermediates in Granulatin Biosynthesis

Based on the available literature, specific precursors and intermediates directly involved in the biosynthesis of this compound have not been explicitly identified or detailed. This compound belongs to the depsidone (B1213741) class of compounds, which are typically synthesized in lichens via polyketide pathways. These pathways generally involve the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization, modification, and often oxidative coupling reactions to form the characteristic depsidone structure. However, the precise sequence of these events and the specific intermediate compounds leading to this compound have not been found in the provided search results.

Isotopic Labeling Studies to Elucidate Biosynthetic Routes

Specific studies employing isotopic labeling techniques, such as Carbon-13 (13C), Oxygen-18 (18O), or Deuterium (2H) labeling, to elucidate the biosynthetic pathway of this compound were not identified in the available search results.

Carbon-13 (13C) Labeling Experiments

While 13C labeling is a powerful technique used in the study of various biosynthetic pathways to trace the fate of carbon atoms from labeled precursors into the final product, no specific applications of 13C labeling experiments for determining the biosynthetic route of this compound were found in the provided information.

Oxygen-18 (18O) and Deuterium (2H) Labeling Studies

Similarly, studies utilizing 18O or 2H labeling, which can provide insights into the incorporation of oxygen atoms from water or molecular oxygen and the involvement of hydrogen/deuterium exchange or reduction steps in biosynthetic processes, were not found in the context of this compound biosynthesis in the available literature.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

Detailed information regarding the specific enzymatic steps and catalytic mechanisms responsible for the formation of this compound was not available in the provided search results. The biosynthesis of depsidones like this compound is generally catalyzed by a suite of enzymes, including polyketide synthases (PKSs) that assemble the initial carbon chain, as well as various modifying enzymes such as methyltransferases, hydroxylases, reductases, and enzymes that facilitate oxidative coupling and ester bond formation. However, the specific enzymes and their catalytic roles in the pathway leading to this compound have not been described in the retrieved literature.

Genetic and Molecular Regulation of this compound Biosynthesis

Information concerning the genetic and molecular regulation specifically governing the biosynthesis of this compound was not found in the available search results. In other secondary metabolic pathways in various organisms, the production of compounds is often tightly regulated at the genetic level through the action of transcription factors and other regulatory elements that control the expression of biosynthetic genes. While such regulatory mechanisms are likely to exist for this compound biosynthesis in lichens, specific details were not present in the provided information.

Chemical Synthesis and Derivatization of Granulatin

Strategies for Total Synthesis of Granulatin

Information specifically detailing the total synthesis strategies for this compound (CID 5315245) is not extensively available within the provided search results. Total synthesis typically involves constructing a complex molecule from simpler, readily available precursors through a series of chemical reactions. While the PubChem entry provides structural information for this compound nih.gov, comprehensive synthetic routes for its de novo construction were not found in the provided snippets.

Semi-synthetic Approaches for this compound Modifications

Details regarding semi-synthetic approaches specifically applied to modify this compound (CID 5315245) were not present in the provided search results. Semi-synthesis generally involves using a naturally occurring compound as a starting material and performing chemical transformations to produce a modified or novel compound. While the concept of semi-synthesis is mentioned in the context of modifying natural products wikipedia.org, its application directly to this compound was not described in the retrieved information.

Design and Synthesis of this compound Analogues

Research has explored the design and synthesis of analogues structurally related to compounds like granulatimide (B1238245), which may share structural features or biological relevance with this compound. The synthesis of positional analogues of granulatimide has been reported, utilizing methodologies such as the Stille coupling reaction. nih.gov Furthermore, studies on checkpoint kinase 1 (Chk1) inhibitors have involved the synthesis of pyrrolo[3,4-c]carbazoles structurally related to granulatimide, where modifications to the core structure, such as replacing the imidazole (B134444) heterocycle, were explored to investigate their biological activities. acs.org

Structural Modifications for Enhanced Biological Activity

Structural modifications of granulatimide analogues have been undertaken with the aim of enhancing biological activity, specifically focusing on inhibitory properties. In studies involving analogues structurally related to granulatimide, modifications were made to the core pyrrolo[3,4-c]carbazole structure. acs.org For instance, the replacement of the imidazole heterocycle with a five- or six-membered ring bearing carbonyl functions was explored. acs.org These structural changes aimed to impact the interaction with biological targets, such as checkpoint kinase 1 (Chk1). acs.org Research findings indicated that certain modified compounds, where the imidazole was replaced by a quinone and a hydroquinone (B1673460) and which also possessed a hydroxyl group on the indole (B1671886) moiety, demonstrated potent Chk1 inhibitory properties. acs.org

| Compound Type | Modification | Chk1 Inhibitory Activity (IC₅₀) |

|---|---|---|

| Granulatimide Analogue | Imidazole replaced by quinone, hydroxyl on indole | 27 nM |

| Granulatimide Analogue | Imidazole replaced by hydroquinone, hydroxyl on indole | 23 nM |

Note: Data extracted from research on granulatimide analogues structurally related to Chk1 inhibitors. acs.org

Introduction of Diverse Functional Groups

Reaction Mechanisms and Synthetic Methodologies Employed

The synthesis of structurally related analogues, such as positional analogues of granulatimide, has involved specific reaction mechanisms and synthetic methodologies. The Stille coupling reaction, a palladium-catalyzed cross-coupling reaction, has been employed in the synthesis of granulatimide positional analogues, facilitating the formation of carbon-carbon bonds between a stannylindole and an iodoimidazole derivative. nih.gov While detailed mechanisms for all transformations in the synthesis of analogues mentioned in the search results are not explicitly provided, the reported modifications, such as the replacement of heterocyclic rings acs.org, imply the use of various synthetic techniques common in organic chemistry for the construction and modification of complex molecular scaffolds. These methodologies would typically involve reactions suitable for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, as well as the introduction or interconversion of functional groups.

Molecular Mechanisms of Action of Granulatin

Identification of Primary Molecular Targets of Granulatin

The primary molecular target of this compound (GRN), also known as Progranulin (PGRN), has been identified as the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govresearchgate.net This identification was the result of proteomic approaches aimed at discovering novel STAT3-interacting proteins in cancer cells with constitutively active STAT3 signaling. nih.govaacrjournals.org

The interaction was initially discovered through mass spectrometry-based profiling of STAT3-containing complexes immunoprecipitated from triple-negative breast cancer (TNBC) cell lines. nih.govaacrjournals.org In these experiments, Granulin was detected by 10 unique peptides, confirming its presence within the STAT3 complex. nih.gov The physical association between Granulin and STAT3 has since been validated in both breast and colorectal cancer (CRC) cells through co-immunoprecipitation assays. nih.govnih.govaacrjournals.orgresearchgate.net

| Molecular Target | Cell/Tissue Type | Method of Identification | Reference |

|---|---|---|---|

| Signal Transducer and Activator of Transcription 3 (STAT3) | Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-468, SUM159PT) | Immunoprecipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Breast Cancer cells (SK-BR-3) | Co-immunoprecipitation | nih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Colorectal Cancer (CRC) cells | Co-immunoprecipitation | nih.govresearchgate.netresearchgate.net |

Characterization of Ligand-Target Interactions

The characterization of the interaction between this compound and its primary target, STAT3, is crucial for a complete understanding of its mechanism of action. This involves studying the binding affinity and the structural details of the protein-protein complex.

While the physical interaction between this compound and STAT3 is well-established through co-immunoprecipitation experiments, detailed quantitative studies on their binding affinity are not extensively documented in the current scientific literature. nih.govnih.govresearchgate.net Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which are typically used to determine binding constants (e.g., K_d values), have not been reported for the this compound-STAT3 complex. Therefore, the precise strength and kinetics of this interaction remain to be quantified.

As of now, a high-resolution three-dimensional structure of the this compound-STAT3 complex has not been determined. Methodologies such as X-ray crystallography or cryo-electron microscopy (cryo-EM) have not yet been successfully applied to elucidate the atomic details of their interaction. The lack of a structural model for the complex means that the specific domains and amino acid residues mediating the binding between this compound and STAT3 are not precisely known.

Elucidation of Cellular Pathways Modulated by this compound

The interaction between this compound and STAT3 serves to enhance the transcriptional function of STAT3, thereby amplifying signaling pathways that are critical for tumorigenesis. nih.govnih.govresearchgate.net Granulin is necessary for both constitutive and maximal cytokine-induced STAT3 transcriptional activity in cancer cells. nih.govaacrjournals.org

The binding of Granulin to STAT3 leads to several downstream effects:

Enhanced STAT3 DNA Binding: Granulin augments the ability of STAT3 to bind to the promoter regions of its target genes. nih.govaacrjournals.org

Increased STAT3 Activation: It increases the time-integrated amount of cytokine-induced STAT3 activation and its subsequent nuclear translocation. nih.govaacrjournals.org In colorectal cancer cells, this interaction sustains the hyper-activation of STAT3. nih.govresearchgate.net

Promotion of Oncogenic Phenotypes: By amplifying STAT3 signaling, Granulin promotes cancer cell viability, clonogenesis (the ability of a single cell to form a colony), and migratory capacity. nih.govjohnshopkins.edu Silencing Granulin in cancer cells mirrors the effect of silencing STAT3, resulting in reduced viability and migratory capacity, cell cycle arrest, and apoptosis. nih.govnih.govresearchgate.net

These findings indicate that Granulin acts as a crucial co-factor that amplifies the STAT3 oncogenic pathway, contributing to more aggressive tumor characteristics. nih.govresearchgate.net In primary breast cancer samples, Granulin mRNA levels have been shown to positively correlate with STAT3 gene expression signatures and reduced patient survival. nih.gov

| Modulated Cellular Pathway | Observed Effect of this compound-STAT3 Interaction | Cancer Type | Reference |

|---|---|---|---|

| STAT3 Transcriptional Activity | Enhances both constitutive and cytokine-induced activity | Breast Cancer | nih.govaacrjournals.org |

| STAT3 DNA Binding | Increases association of STAT3 with target gene promoters | Breast Cancer | nih.gov |

| Cell Proliferation & Viability | Promotes cancer cell proliferation and survival | Breast & Colorectal Cancer | nih.govnih.govresearchgate.net |

| Clonogenesis | Increases the capacity for colony formation | Breast Cancer | nih.gov |

| Cell Migration | Enhances migratory capacity of cancer cells | Breast Cancer | nih.gov |

| Apoptosis/Cell Cycle | Inhibition of Granulin leads to apoptosis and cell cycle arrest | Colorectal Cancer | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Mechanism Prediction

To date, there is a lack of published research utilizing computational chemistry and molecular modeling specifically to predict the mechanism of the this compound-STAT3 interaction. While computational approaches like molecular docking and molecular dynamics simulations are powerful tools for predicting protein-protein interaction sites and understanding the dynamics of such complexes, these methods have not yet been applied to the Granulin-STAT3 system in the available literature. Such studies would be invaluable for predicting the specific binding interface and for guiding the development of potential therapeutic inhibitors targeting this interaction.

In Vitro Biological Activity of Granulatin and Its Analogues

Enzymatic Assays for Specific Target Inhibition by Granulatin

Virensic acid has been identified as a lichen acid possessing enzyme inhibitory potential. hcmue.edu.vngbif.org Studies investigating the inhibitory effects of metabolites from Pseudevernia furfuracea, which include virensic acid, on proteolytic enzymes such as trypsin and porcine pancreatic elastase, found that atranorin (B1665829) exhibited stronger inhibition compared to virensic acid and other tested compounds. jddtonline.inforesearchgate.netgbif.orgnih.gov

More recently, isolated depsidones, including virensic acid, have demonstrated inhibitory activity against alpha-glucosidase. In one study, these compounds showed stronger alpha-glucosidase inhibition with IC50 values ranging from 43.7 to 110.1 μM, compared to the standard drug acarbose, which had an IC50 of 214.5 μM. researchgate.net Another study also reported alpha-glucosidase inhibition by compounds from Usnea baileyi, listing virensic acid as a component, with some compounds showing IC50 values in the micromolar range against this enzyme. rsc.orgmdpi.com

Virensic acid has also been mentioned for its potential in inhibiting viral integrase activity. scispace.com

Cell-Based Assays for Evaluating this compound's Effects

Extracts derived from lichens containing virensic acid have been evaluated for their effects on various cell lines, particularly cancer cells, demonstrating notable biological activities such as cytotoxicity and the modulation of cellular processes. springermedizin.denih.gov

Proliferation and Cell Cycle Modulation Assays

Studies using extracts containing virensic acid have indicated antiproliferative effects on cancer cell lines. For instance, an extract from Ramalina sinensis, which contains virensic acid, showed a concentration-dependent inhibition of proliferation in oral squamous cell carcinoma (OSCC) cells (KB cell line). springermedizin.denih.gov The inhibitory effect on cell proliferation was observed across a range of concentrations, with higher concentrations resulting in more considerable inhibition. springermedizin.denih.gov

While studies on extracts show antiproliferative activity, specific data on the modulation of the cell cycle phases by pure virensic acid is limited in the available literature.

Apoptosis and Cell Viability Studies

Extracts containing virensic acid have been shown to induce apoptosis and affect cell viability in cancer cells. The study on Ramalina sinensis extract reported a concentration-dependent reduction in the viability of OSCC cells. springermedizin.denih.gov The inhibitory concentration at 50% viability (IC50) for the extract against KB cells was reported as 50 μg/mL. springermedizin.denih.gov

Data on cell viability of OSCC (KB cells) treated with Ramalina sinensis extract at specific concentrations is presented below:

| Concentration (μg/mL) | Cell Viability (Acetone Extract, %) | Cell Viability (Methanol Extract, %) |

| 100 | 17.65 ± 7.64 | 2.60 ± 1.77 |

| 200 | 1.48 ± 0.92 | 1.89 ± 1.09 |

Flow cytometry analysis of OSCC cells treated with the Ramalina sinensis extract also indicated an increase in apoptotic cells. nih.gov For the acetone (B3395972) extract at 50 μg/mL, early apoptosis was 16.8% and late apoptosis was 23.1%. nih.gov For the methanol (B129727) extract at 50 μg/mL, early apoptosis was 30.1% and late apoptosis was 40.1%. nih.gov These findings suggest that components within the extract, including virensic acid, contribute to the induction of programmed cell death. springermedizin.denih.gov

Specific data on the induction of apoptosis or detailed cell viability metrics (like IC50 values) for pure virensic acid across various cell lines were not extensively available in the reviewed literature.

Gene Expression and Protein Level Analysis in Response to this compound

Specific studies detailing the effects of pure virensic acid on gene expression and protein levels in treated cells were not found in the provided search results. Research in this area for depsidones in general is ongoing, often involving techniques like microarray analysis or RNA sequencing to understand the molecular pathways affected by these compounds. illumina.comlabmanager.comnih.govbiostars.orgbio-rad-antibodies.complos.orgplos.org

Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with Biological Responses

Structure-Activity Relationship (SAR) studies for depsidones, the class of compounds to which virensic acid belongs, aim to understand how variations in chemical structure influence their biological activities. researchgate.netnih.govplos.org General depsidone (B1213741) SAR has been explored, revealing that structural features such as the length and oxidation state of polyketide-derived sidechains, as well as modifications like decarboxylation, chlorination, methylation, and lactonization, can impact their bioactivity. plos.orgdoi.org The oxidation state of substituents at specific carbon positions on the phenolic acid units can also be modified, leading to structural variations. doi.org

For the viral integrase inhibitory activity of depsidones, including virensic acid, the distance between neighboring hydroxyl groups has been highlighted as a potentially important structural feature related to the receptor domain topography. scispace.com In the context of antibacterial activity of depsidones, chlorination at specific positions (C-4, C-2, and C-7) has been shown to significantly enhance the activity. plos.org

While these general depsidone SAR principles exist, detailed SAR studies specifically focused on a wide range of synthetic analogues of virensic acid and their comprehensive biological profiling were not prominently featured in the available literature. The isolation of naturally occurring derivatives, such as 2-hydroxyvirensic acid, suggests that structural variations around the virensic acid core exist and could be relevant for SAR investigations. uni-graz.at

Comparative Biological Activity Analysis with Known Reference Compounds

The biological activity of virensic acid and extracts containing it has been compared to other compounds in several contexts. In enzymatic inhibition assays, atranorin demonstrated stronger inhibition of trypsin and porcine pancreatic elastase compared to virensic acid. jddtonline.inforesearchgate.netgbif.orgnih.gov

Regarding alpha-glucosidase inhibition, isolated depsidones including virensic acid showed more potent activity than the standard therapeutic agent acarbose. researchgate.netrsc.org

Comparisons of the antibacterial activity of lichen extracts containing virensic acid with other lichen extracts and known antibiotics have also been conducted. These studies evaluate the zones of inhibition or minimum inhibitory concentrations (MICs) against various bacterial strains to gauge the relative potency of the extracts. mycosphere.orgspringermedizin.de For example, different extracts containing virensic acid along with other lichen substances showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some extracts exhibiting considerable inhibitory effects. mycosphere.orgspringermedizin.de

Advanced Research Methodologies for Granulatin Studies

High-Throughput Screening (HTS) for Identifying Novel Granulatin Activities

High-Throughput Screening (HTS) is a widely used approach in drug discovery that enables the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic assays. This methodology is instrumental in identifying potential lead compounds with desired activities. medinadiscovery.comnih.govnih.govmdpi.com

In the context of this compound, HTS could be employed to screen the compound against a diverse range of biological targets, such as enzyme panels, receptor assays, or cell-based models representing various diseases or biological processes. Given this compound's reported potential antibacterial, anti-inflammatory, and antitumor properties, HTS could be particularly valuable in identifying the specific molecular targets or cellular pathways through which these effects are mediated. nih.govdei.ac.in For example, cell-based assays measuring cell viability, proliferation, or inflammatory marker expression could be adapted for HTS to assess this compound's effects on different cell lines. Similarly, enzyme assays targeting enzymes involved in bacterial growth, inflammation, or cancer progression could be utilized.

While HTS is a powerful tool for identifying bioactive compounds from natural sources like lichens, specific detailed research findings on the application of HTS directly to this compound to identify novel activities were not found in the provided search results. medinadiscovery.comnih.govnih.govmdpi.comslideshare.net However, the general applicability of HTS to natural product libraries for discovering antibacterial agents and other bioactive molecules is well-established. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. QSAR models can be used to predict the activity of new or untested compounds, design novel analogs with improved properties, and gain insights into the structural features critical for activity. dei.ac.inims.ac.jpmdpi.comresearchgate.neteuropa.eu

For this compound and its potential biological activities, QSAR modeling could be a valuable tool. By analyzing the chemical structure of this compound and any known analogs (if available) alongside their corresponding biological data (e.g., IC50 values from in vitro assays), QSAR models could be built to identify the molecular descriptors that best predict the observed activities. These descriptors might include parameters related to lipophilicity, electronic properties, steric features, or hydrogen bonding capacity. dei.ac.inims.ac.jp

The dibenzo[b,e] nih.govresearchgate.netdioxepine core of this compound is a key structural feature that would be considered in QSAR studies. nih.govdei.ac.in Analyzing the impact of different substituents or modifications on this core structure could help in understanding how structural changes influence the observed antibacterial, anti-inflammatory, or antitumor effects.

Although QSAR is a recognized method in drug design and has been applied to various chemical series, including some with dibenzo[e]pyrimido[5,4-b] nih.govresearchgate.netdiazepin-6(11H)-one derivatives which share a related ring system, specific detailed research findings on QSAR modeling specifically for this compound's biological activities were not found in the provided search results. mdpi.comresearchgate.net

Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular changes that occur within biological systems in response to stimuli, such as treatment with a bioactive compound. Applying these technologies can help elucidate the complex mechanisms of action of compounds like this compound.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a cell population under specific conditions. By analyzing changes in gene expression levels, researchers can identify the genes and pathways that are activated or repressed in response to a compound.

In this compound research, transcriptomic studies could involve treating relevant cell lines (e.g., bacterial cells, immune cells, or cancer cells, depending on the activity being investigated) with this compound and then analyzing their global gene expression profiles using techniques like RNA sequencing or microarrays. This could reveal which genes are up- or down-regulated, providing clues about the cellular processes affected by this compound treatment. For instance, if this compound has anti-inflammatory activity, transcriptomics might show changes in the expression of genes related to inflammatory cytokines or signaling pathways.

While transcriptomics is a powerful tool for understanding biological responses at the gene level, and has been used in studies related to skin rejuvenation and inflammatory conditions, specific detailed research findings on transcriptomic analysis following treatment with the chemical compound this compound were not found in the provided search results. researchgate.netresearchgate.netresearchgate.net

Proteomics for Protein Abundance and Modification Analysis

Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. Proteomic analysis can provide insights into the functional state of a cell or tissue and how it is altered by a compound.

Applying proteomics to this compound research could involve analyzing the protein profiles of cells or tissues treated with this compound using techniques such as mass spectrometry. This could reveal changes in the abundance of specific proteins or identify post-translational modifications that occur in response to this compound. Such changes could indicate the proteins that are directly or indirectly affected by the compound, offering insights into its mechanism of action. For example, if this compound targets a specific enzyme, proteomics might show a change in the abundance or modification of that enzyme or downstream proteins in its pathway.

Although proteomics is a key technology in biological research and has been applied to study protein biomarkers and cellular processes, including protein methylation, specific detailed research findings on proteomic analysis in the context of studying the effects of the chemical compound this compound were not found in the provided search results. researchgate.netresearchgate.netvwr.comdntb.gov.ua

Metabolomics for Downstream Pathway Analysis

Metabolomics is the study of the complete set of small-molecule metabolites within a biological sample. Metabolomic analysis provides a snapshot of the metabolic state of a cell or organism and can reveal how metabolic pathways are affected by a compound.

In this compound research, metabolomic studies could involve analyzing the metabolite profiles of cells or organisms treated with this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with chromatography. Changes in the levels of specific metabolites could indicate which metabolic pathways are being modulated by this compound. This could be particularly relevant for understanding how this compound exerts its potential antibacterial effects by interfering with bacterial metabolic processes, or its effects on host cell metabolism in the context of anti-inflammatory or antitumor activities.

While metabolomics is used to identify disease signatures and analyze metabolic changes, specific detailed research findings on metabolomic analysis specifically related to the biological effects of the chemical compound this compound were not found in the provided search results. nih.govresearchgate.netresearchgate.net

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques allow for the visualization of biological processes and the localization of molecules within cells and tissues. These techniques can provide valuable spatial and temporal information about how a compound interacts with its biological environment.

Techniques such as confocal microscopy, super-resolution microscopy, or live-cell imaging could be applied to study the subcellular localization of fluorescently labeled this compound (if a suitable derivative can be synthesized) within target cells. This could reveal whether this compound accumulates in specific organelles or cellular compartments, providing clues about its site of action. Furthermore, advanced imaging techniques could be used to study the interactions of this compound with specific cellular components, such as proteins or membranes, using methods like Förster resonance energy transfer (FRET) or colocalization analysis.

While various imaging techniques, including SEM and NIR imaging, are applied in the context of pharmaceutical granulation processes, and MRI and CT are used for imaging biological tissues, specific detailed research findings on the application of advanced imaging techniques to study the subcellular localization or interactions of the chemical compound this compound in a biological context were not found in the provided search results. slideshare.netiiche.org.inpolympart.iripindia.gov.in

Due to the limited availability of specific research data on the application of these advanced methodologies to the chemical compound this compound in the provided search results, it is not possible to generate interactive data tables with detailed research findings for each section.

Future Directions and Emerging Research Avenues for Granulatin

Exploration of Undiscovered Biosynthetic Pathways

Research into the biosynthesis of beta-orcinol depsidones, including virensic acid, suggests they are derived from a common precursor, hypoprotocetraric acid, through stepwise oxidation reactions uni-graz.at. This relationship is illustrated within the "virensic acid chemosyndrome" uni-graz.at. Generally, depsidones are understood to originate from depsides, which are formed by the ester linkage of two orsellinic acid derivatives scispace.com. The formation of the depsidone (B1213741) ring is proposed to occur via the dehydrogenative coupling of depsides scispace.com.

While this general pathway is accepted, the specific enzymatic machinery and regulatory mechanisms involved in the biosynthesis of Granulatin within lichenized fungi remain areas requiring further investigation. Undiscovered enzymes, intermediate compounds, and the genetic basis controlling these steps represent significant research opportunities. Exploring these pathways could potentially lead to the biotechnological production of this compound or novel analogues.

Development of Novel Synthetic Routes and Analogues

Early exploratory synthetic routes to depsidones, including virensic acid, have been described, utilizing methods such as Ullmann ether condensation and the Hems reaction publish.csiro.aupublish.csiro.aupsu.edu. These studies demonstrated the feasibility of synthesizing virensic acid and its conversion to methyl virensate (this compound) psu.edu.

However, the development of novel and more efficient synthetic routes is crucial for potentially scaling up production for further research and potential applications. Future research could focus on developing greener chemistry approaches, improving yields, and exploring alternative synthetic strategies that overcome limitations of earlier methods. Furthermore, the synthesis of this compound analogues with modified structures could lead to compounds with altered or enhanced biological activities, providing a basis for structure-activity relationship studies.

Identification of Unexplored Molecular Targets

Limited research has identified that virensic acid (this compound) shows potential for inhibiting viral integrase processing activity scispace.com. This finding suggests a specific molecular target related to antiviral activity and warrants further in-depth investigation to understand the mechanism of inhibition and its potential therapeutic implications.

Beyond viral integrase, the identification of other unexplored molecular targets for this compound is a key area for future research. Given that many lichen-derived depsides and depsidones exhibit diverse biological activities, including antimicrobial, antiviral, and antiproliferative effects, this compound may interact with a range of biological molecules doi.org. High-throughput screening, in silico docking studies, and cell-based assays could be employed to identify novel protein or nucleic acid targets, providing insights into potential pharmacological applications. For example, studies on other depsidones like diffractaic acid have utilized molecular docking to predict interactions with viral proteins such as NS2/3 protease, NS3 helicase, NS5 RdRp, and NS5 MTase semanticscholar.org. Similar approaches could be valuable for this compound.

Integration of Multidisciplinary Approaches for Comprehensive this compound Research

Advancing the understanding and potential applications of this compound necessitates the integration of multidisciplinary approaches. Research on lichen compounds inherently involves collaboration between chemists, biologists, botanists, and pharmacologists researchgate.net.

Future research should aim to combine expertise from various fields:

Chemistry: Developing advanced isolation techniques, novel synthetic methodologies, and structural characterization.

Biology/Botany: Investigating the ecological factors influencing this compound production in lichens, exploring axenic cultivation of lichen symbionts, and utilizing genetic techniques to understand and potentially manipulate biosynthetic pathways researchgate.net.

Pharmacology/Biochemistry: Conducting comprehensive studies on molecular targets, mechanisms of action, and potential biological activities using in vitro and in vivo models.

Computational Science: Employing bioinformatics and cheminformatics tools for target identification, molecular docking, and predicting ADME properties.

Integrating these disciplines will facilitate a more holistic understanding of this compound, from its natural production and chemical synthesis to its molecular interactions and potential utility, paving the way for future innovations.

Q & A

Q. What statistical methods are critical for interpreting this compound’s dose-response relationships?

Q. How should conflicting structural data on this compound derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.